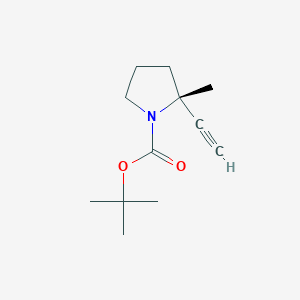

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

Description

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position and both ethynyl (-C≡CH) and methyl (-CH₃) substituents at the stereogenic 2-position in the (R)-configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalization .

Properties

IUPAC Name |

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYGPHXXICPONS-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for tert-butyl esters often employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkanes or alkenes.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Organic Synthesis

Tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to the following characteristics:

- Nucleophilic Substitution Reactions : The ethynyl group can undergo nucleophilic substitutions, which are essential for building more complex structures.

- Asymmetric Synthesis : The stereochemistry of the compound allows for applications in asymmetric synthesis, where chirality is crucial for the efficacy of drug compounds.

Medicinal Chemistry

The compound has shown potential therapeutic applications, particularly in the fields of antimicrobial and antitumor research:

Antimicrobial Activity : Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. This compound's structure may enhance its efficacy against various bacterial strains due to increased lipophilicity and membrane permeability .

Antitumor Potential : Similar pyrrolidine compounds have been studied for their ability to inhibit cancer cell proliferation. Early studies suggest that this compound may induce apoptosis and cell cycle arrest in certain cancer cell lines, warranting further investigation into its mechanisms of action .

Neuroprotective Effects : Some studies have indicated that pyrrolidine derivatives can provide neuroprotective benefits in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for further research in neuropharmacology.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that those structurally similar to this compound exhibited significant activity against common pathogens. Modifications to substituents were shown to enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics.

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal demonstrated that certain pyrrolidine derivatives could inhibit tumor growth in vitro. This compound was included in preliminary screenings, showing promise as an antitumor agent due to its structural characteristics conducive to biological activity .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Structural and Reactivity Comparisons

Ethynyl vs. Azidomethyl (Click Chemistry):

The ethynyl group in the target compound contrasts with the azidomethyl substituent in CAS 259537-91-2. While both enable click chemistry, the azidomethyl derivative is inherently unstable and explosive, requiring stringent safety protocols . The ethynyl group offers safer handling and broader compatibility in Cu(I)-catalyzed reactions .- Hydrophilicity vs. Lipophilicity: The hydroxyethyl substituent in CAS 132482-06-5 enhances hydrophilicity, making it suitable for aqueous-phase reactions or prodrug designs.

Steric Effects: The ethynyl-methyl combination in the target compound introduces moderate steric hindrance compared to bulkier groups like 4-octylphenethyl. This balance may optimize reactivity in nucleophilic substitutions while maintaining solubility in organic solvents .

Biological Activity

Tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Overview of the Compound

- Chemical Formula : C₁₂H₁₉NO₂

- Molecular Weight : 209.29 g/mol

- CAS Number : 2166232-54-6

- Structural Features : The compound contains a tert-butyl ester group and an ethynyl group attached to a pyrrolidine ring, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tert-butyl group enhances the compound's stability and solubility, while the ethynyl group can participate in diverse chemical transformations, allowing for modulation of biological pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are critical for physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens, including mycobacteria. Its effectiveness as an MmpL3 inhibitor has been highlighted in recent research .

- Cytotoxicity Studies : In vitro assays demonstrate that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

- Neuroactive Effects : Investigations into its effects on neurotransmitter systems indicate possible neuroprotective properties, making it a candidate for further exploration in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against mycobacterial strains | |

| Cytotoxicity | Selective toxicity against cancer cell lines | |

| Neuroactive effects | Potential neuroprotective properties |

Case Study 1: Antimycobacterial Activity

A study focused on evaluating the antimycobacterial activity of various compounds, including this compound, revealed significant inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The compound's mechanism involves targeting the MmpL3 protein, crucial for mycobacterial cell wall synthesis .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Synthesis and Preparation

The synthesis of this compound typically involves:

- Starting Materials : Pyrrolidine derivatives and tert-butyl chloroformate.

- Reaction Conditions : Conducted in organic solvents like dichloromethane with bases such as triethylamine to facilitate ester formation.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold. A common approach is:

Core scaffold preparation : Start with (2R)-2-methylpyrrolidine. Introduce the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or DIPEA) .

Ethynyl group introduction : Employ Sonogashira coupling or alkyne alkylation. For example, react a halogenated intermediate (e.g., bromide at C2) with trimethylsilylacetylene, followed by deprotection .

Purification : Use flash chromatography (hexane/ethyl acetate gradients) or crystallization for enantiomeric purity .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DIPEA, CH₂Cl₂, 0°C → RT | 85–90 | >95% |

| Ethynylation | TMS-acetylene, Pd(PPh₃)₄, CuI, THF, 60°C | 60–70 | >90% |

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Structural confirmation :

- NMR : Compare ¹H/¹³C NMR shifts of the ethynyl proton (~2.5 ppm for C≡CH) and Boc tert-butyl group (1.4 ppm) .

- IR : Confirm C≡C stretch at ~2100–2260 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH) or optical rotation ([α]D²⁵) .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl group enables:

- Sonogashira coupling : React with aryl/heteroaryl halides (Pd(PPh₃)₄, CuI, NEt₃) to form C–C bonds .

- Click chemistry : Participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Critical Note : Steric hindrance from the 2-methyl group may reduce reaction rates. Optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity (e.g., THF > DMF) .

Q. What strategies mitigate racemization during functionalization?

Methodological Answer:

- Low-temperature reactions : Perform substitutions below 0°C to preserve stereochemistry .

- Protecting group selection : Use Boc (instead of acid-labile groups) to avoid chiral center protonation .

- Chiral auxiliaries : Temporarily introduce a directing group (e.g., Evans oxazolidinone) to stabilize the transition state .

Case Study : Ethynylation of (2R)-2-methylpyrrolidine with TMS-acetylene at −78°C retained >98% enantiomeric excess (ee) .

Q. How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer: Systematically analyze variables:

Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .

Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions vs. THF .

Byproduct profiling : Use LC-MS to identify undesired products (e.g., over-oxidation or dimerization) .

Example : Ethynylation in THF yielded 70% product vs. 45% in DMF due to reduced side reactions .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, AMBER) .

- DFT calculations : Optimize geometry and electron density maps (Gaussian 16) to predict reactivity .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.